
5,5'-Dimethoxylariciresinol
Overview
Description
(+)-5,5’-Dimethoxylariciresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. Lignans are known for their antioxidant properties and potential health benefits. (+)-5,5’-Dimethoxylariciresinol is particularly interesting due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,5’-Dimethoxylariciresinol typically involves several steps, starting from simpler phenolic compounds. One common method includes the oxidative coupling of two phenolic units, followed by methylation to introduce the methoxy groups. The reaction conditions often involve the use of oxidizing agents like silver oxide or potassium ferricyanide, and methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of (+)-5,5’-Dimethoxylariciresinol may involve biotechnological approaches, such as the use of plant cell cultures or genetically engineered microorganisms. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(+)-5,5’-Dimethoxylariciresinol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can occur at the methoxy groups or the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and silver oxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield dihydro derivatives. Substitution reactions can lead to a variety of substituted lignans.
Scientific Research Applications
(+)-5,5’-Dimethoxylariciresinol has several scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and reactivity.
Biology: The compound is studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Research has shown that (+)-5,5’-Dimethoxylariciresinol may have anti-cancer, anti-inflammatory, and cardioprotective effects.
Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The mechanism of action of (+)-5,5’-Dimethoxylariciresinol involves its interaction with various molecular targets and pathways. It can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
(+)-5,5’-Dimethoxylariciresinol can be compared with other lignans, such as:
Secoisolariciresinol: Another lignan with similar antioxidant properties but different structural features.
Matairesinol: Known for its potential anti-cancer effects, it has a different substitution pattern on the aromatic rings.
Pinoresinol: This lignan has a different stereochemistry and biological activities compared to (+)-5,5’-Dimethoxylariciresinol.
The uniqueness of (+)-5,5’-Dimethoxylariciresinol lies in its specific methoxy substitutions and the resulting biological activities, which may offer distinct advantages in various applications.
Biological Activity
5,5'-Dimethoxylariciresinol (DMRL) is a lignan compound that has garnered attention for its potential therapeutic properties. This article explores its biological activities, focusing on its cytotoxic effects, anti-inflammatory properties, and role in reversing multidrug resistance in cancer treatment.
- Chemical Formula : C₁₈H₁₈O₄
- Molecular Weight : 302.34 g/mol
- Solubility : Soluble in organic solvents such as chloroform and DMSO.
Cytotoxic Activity
Research indicates that DMRL exhibits significant cytotoxicity against various human tumor cell lines. The effective concentration (ED50) values range from approximately 9.86 to 12.68 µg/ml , indicating potent anti-cancer properties. This cytotoxic effect is attributed to the compound's ability to induce apoptosis in cancer cells, as demonstrated in studies involving human leukemia cells.
Table 1: Cytotoxic Effects of this compound
Cell Line | ED50 (µg/ml) |
---|---|
K562 (Leukemia) | 12.68 |
A549 (Lung) | 11.50 |
MCF-7 (Breast) | 10.00 |
Anti-Inflammatory Properties
DMRL has shown promising anti-inflammatory effects by inhibiting histamine release from mast cells, which may contribute to its potential as an anti-allergic agent. This property is particularly relevant in the context of allergic reactions and inflammatory diseases.
- Histamine Release Inhibition : DMRL inhibits the release of histamine from mast cells, reducing allergic responses.
- Cytokine Modulation : It also targets pro-inflammatory cytokines such as TNF-α and interleukin receptors, further supporting its anti-inflammatory profile.
Reversal of Multidrug Resistance
A significant study highlighted the role of DMRL in reversing multidrug resistance (MDR) in doxorubicin-resistant human leukemia cells (K562/DOX). The compound was found to enhance the sensitivity of these resistant cells to doxorubicin, a common chemotherapeutic agent.
Key Findings
- IC50 Reduction : The presence of DMRL decreased the IC50 of doxorubicin from 34.93 µM to 12.51 µM , indicating a substantial increase in drug efficacy.
- Apoptosis Enhancement : DMRL significantly enhanced doxorubicin-induced apoptosis in K562/DOX cells in a time-dependent manner.
- Drug Accumulation : The compound increased intracellular accumulation of doxorubicin by inhibiting P-glycoprotein-mediated drug efflux.
Table 2: Effects of DMRL on Doxorubicin Sensitivity
Treatment | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
Doxorubicin Only | 34.93 | 25 |
Dox + DMRL | 12.51 | 55 |
Properties
IUPAC Name |
4-[[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-26-16-6-12(7-17(27-2)20(16)24)5-14-11-30-22(15(14)10-23)13-8-18(28-3)21(25)19(9-13)29-4/h6-9,14-15,22-25H,5,10-11H2,1-4H3/t14-,15-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBWYJVDBFYNOP-AYSMAOOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107375 | |
Record name | (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116498-58-9 | |
Record name | (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116498-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5'-Dimethoxylariciresinol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116498589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-DIMETHOXYLARICIRESINOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8C029Q37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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